molecular formula C21H17ClN2O4S B301030 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid

5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid

Cat. No. B301030
M. Wt: 428.9 g/mol
InChI Key: XHOFMZPBRFQJOW-DDOGFQLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid, also known as ACTB, is a synthetic compound that has been widely used in scientific research. The compound has shown promising results in various studies, making it a popular choice for researchers in the field of pharmacology and biochemistry.

Mechanism of Action

The mechanism of action of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid is not fully understood. However, studies have shown that the compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the NF-κB signaling pathway. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. The inhibition of MMPs has been shown to have potential therapeutic applications in cancer and inflammatory diseases.
Biochemical and Physiological Effects
5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. The inhibition of COX-2 has been shown to have potential therapeutic applications in inflammatory diseases. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has several advantages for lab experiments. The compound is stable and has a long shelf life, making it easy to store and handle. The compound is also water-soluble, which makes it easy to dissolve in aqueous solutions. However, the compound has some limitations. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid is a synthetic compound, and its synthesis is complex and time-consuming. The compound is also relatively expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for the use of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid in scientific research. The compound has shown promising results in various studies, and further research is needed to fully understand its mechanism of action and potential applications. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has potential applications in the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Further studies are needed to evaluate the safety and efficacy of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid in preclinical and clinical trials. The development of new analogs of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid may also lead to the discovery of more potent and selective compounds for therapeutic applications.
Conclusion
In conclusion, 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid is a synthetic compound that has shown promising results in various scientific studies. The compound has potential applications in the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. The synthesis method of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid is complex but yields high-quality and high-purity compound. Further studies are needed to fully understand the mechanism of action and potential applications of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid. The development of new analogs of 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid may lead to the discovery of more potent and selective compounds for therapeutic applications.

Synthesis Methods

5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid is a synthetic compound that is synthesized through a multi-step process. The synthesis method involves the reaction of 4-allyloxybenzaldehyde with thiosemicarbazide to form 5-[4-(allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidine-2-thiol. The resulting compound is then reacted with 2-chlorobenzoic acid in the presence of a catalyst to form 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid. The synthesis method has been optimized to yield high purity and high-quality 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid.

Scientific Research Applications

5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has been extensively used in scientific research due to its unique properties. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. The compound has been used in various in vitro and in vivo studies to evaluate its efficacy and safety.

properties

Product Name

5-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)-2-chlorobenzoic acid

Molecular Formula

C21H17ClN2O4S

Molecular Weight

428.9 g/mol

IUPAC Name

2-chloro-5-[[(5Z)-3-methyl-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C21H17ClN2O4S/c1-3-10-28-15-7-4-13(5-8-15)11-18-19(25)24(2)21(29-18)23-14-6-9-17(22)16(12-14)20(26)27/h3-9,11-12H,1,10H2,2H3,(H,26,27)/b18-11-,23-21?

InChI Key

XHOFMZPBRFQJOW-DDOGFQLYSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC=C)/SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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